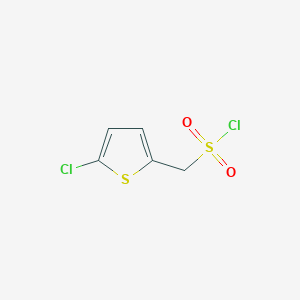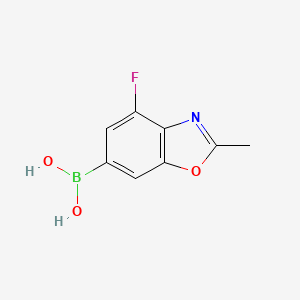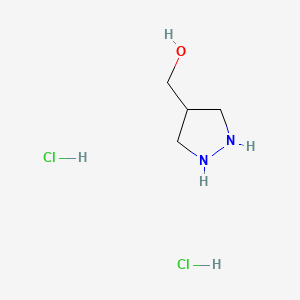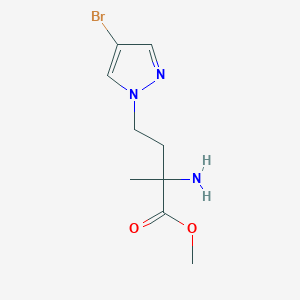
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic chemistry, medicinal chemistry, and materials science. The presence of a bromine atom and dimethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the parent carbazole compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products include various substituted carbazoles depending on the nucleophile used.
Oxidation: Oxidized carbazole derivatives.
Reduction: The parent carbazole compound.
Wissenschaftliche Forschungsanwendungen
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dimethyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: The parent compound without the bromine atom.
8-Chloro-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: A similar compound with a chlorine atom instead of bromine.
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative without the dimethyl groups.
Uniqueness
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the bromine atom and the dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H16BrN |
|---|---|
Molekulargewicht |
278.19 g/mol |
IUPAC-Name |
8-bromo-1,1-dimethyl-2,3,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C14H16BrN/c1-14(2)8-4-6-10-9-5-3-7-11(15)12(9)16-13(10)14/h3,5,7,16H,4,6,8H2,1-2H3 |
InChI-Schlüssel |
QLCWUNPAEPTYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1NC3=C2C=CC=C3Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)



![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)


![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)


